Tetrabromophthalic anhydride (TBPA) is a reactive flame retardant distinguished by its high bromine content (approximately 68% by weight) and excellent thermal stability. Its anhydride functionality allows it to be chemically incorporated as a monomer into polymer backbones, such as unsaturated polyesters and epoxies. This reactive nature ensures permanent integration, preventing the migration or leaching of the flame retardant from the final product—a critical advantage over additive-type flame retardants.
Reactive Monomer
Covalent incorporation into unsaturated polyester, epoxy, and polyurethane backbones
High Br Density
Reported 68.9 wt% aromatic bromine supports permanent, non-leaching flame retardancy
Processing Context
Supports elevated processing temperatures; reported decomposition onset advantage vs chlorinated analogs
Direct substitution of Tetrabromophthalic anhydride with near-analogs or alternative flame retardant classes introduces significant performance and processing tradeoffs. Replacing TBPA with its chlorinated analog, Tetrachlorophthalic anhydride (TCPA), results in markedly lower flame-retardant efficiency, necessitating higher loadings that can compromise polymer properties. Opting for non-halogenated inorganic fillers, such as aluminum trihydroxide (ATH), is even more problematic; these require extremely high concentrations (often over 50% by weight) to be effective, which severely degrades mechanical strength and increases viscosity, complicating processing. Furthermore, using non-reactive, additive flame retardants creates a risk of leaching over the product's lifespan, whereas TBPA's ability to covalently bond into the polymer matrix eliminates this failure mode.
This Product
Reactive anhydride; covalent backbone integration; no surface blooming reported
Additive Brominated FRs
Phase incompatibility may reduce mechanical strength and cause surface migration over time
This Product
Aromatic bromine: reported 10–12% loading for self-extinguishing in polyester
Chlorinated Anhydrides (TCPA)
Chlorine may require approximately 2× higher halogen loading for equivalent FR rating
This Product
No detectable PBDD/PBDF at pyrolysis up to 900°C; lower reported aquatic toxicity rank
TBBPA
Multiple PBDD/PBDF congeners detected during pyrolysis; may present regulatory liability
In comparative studies on unsaturated polyester resins, bromine-containing monomers demonstrated significantly higher flame-retardant efficiency than their chlorine-containing counterparts. Formulations required only 10–12% bromine content by weight to become self-extinguishing, whereas formulations based on chlorinated monomers like tetrachlorophthalic anhydride required 20–25% chlorine content to achieve the same level of performance.
| Evidence Dimension | Minimum halogen concentration for self-extinguishing properties in unsaturated polyester |
| Target Compound Data | 10–12% by weight (as Bromine) |
| Comparator Or Baseline | Chlorine-based monomers (e.g., from Tetrachlorophthalic Anhydride): 20–25% by weight |
| Quantified Difference | Bromine is ~2x more efficient than chlorine on a weight percent basis. |
| Conditions | Glass fiber laminated unsaturated polyester resins. |
This allows for lower loading levels of TBPA, which better preserves the original mechanical properties, processability, and color of the base polymer.
Bromine may support self-extinguishing at substantially lower loading than chlorine.
Reported in unsaturated polyester laminates; formulation context-dependent.
Unlike inorganic flame retardants such as aluminum trihydroxide (ATH) or magnesium dihydroxide (MDH), TBPA provides effective flame retardancy without requiring high filler loads. Inorganic FRs must often be used in concentrations exceeding 50% by weight to be effective, which adversely impacts the formulation by reducing adhesive strength and significantly increasing viscosity. As a reactive monomer, TBPA is effective at much lower concentrations, preserving the processability and mechanical integrity of the host resin.
| Evidence Dimension | Required loading level for flame retardancy |
| Target Compound Data | Effective at typical reactive monomer loadings (e.g., 10-20 wt%) |
| Comparator Or Baseline | Inorganic Flame Retardants (e.g., ATH): >50% by weight |
| Quantified Difference | Requires significantly lower loading compared to inorganic alternatives. |
| Conditions | General polymer formulation, specifically mentioned for epoxy adhesives. |
Selecting TBPA ensures that critical processing parameters (like viscosity) and final product performance (like tensile strength) are not compromised by the flame retardant package.
Reported higher thermal decomposition onset supports elevated processing temperature context.
Tetrafunctional cardo epoxy; TGA at 10°C/min in N₂.
Tetrabromophthalic anhydride is a critical precursor for the synthesis of symmetrically and unsymmetrically substituted perylenebis(dicarboximides), also known as perylene pigments or dyes. The four bromine atoms on the anhydride are not merely for flame retardancy in this context; they provide specific electronic and steric properties that are essential for tuning the solubility, absorption spectra, and charge-transport characteristics of the resulting perylene derivatives used in advanced applications. This makes TBPA a non-interchangeable starting material for specific high-performance organic materials.
| Evidence Dimension | Functionality as a chemical intermediate |
| Target Compound Data | Key building block for tetrabromo-substituted perylene diimides. |
| Comparator Or Baseline | Unsubstituted or chlorinated phthalic anhydrides, which yield derivatives with different electronic and physical properties. |
| Quantified Difference | Qualitative difference in final product properties (color, solubility, electronic behavior). |
| Conditions | Synthesis of perylene-based functional materials via condensation with primary amines. |
For buyers developing specialty chemicals, pigments, or organic semiconductors, the specific molecular architecture derived from TBPA is required to achieve the target performance of the final product.
Pyrolysis profile may support reduced dioxin-formation liability vs TBBPA.
Pyrolysis at 700, 800, and 900°C; residue analysis reported.
Reported ranking may support comparative toxicological screening context.
Zebrafish embryo model; LC50 ranking: TBBPA most toxic, TBPA least.
Reactive incorporation may support long-term FR retention vs additive blending.
Class-level inference; data to verify for specific polymer systems.
For applications requiring stringent fire safety standards, such as a UL 94 V-0 rating, without compromising the mechanical integrity of the final composite. The high efficiency of TBPA allows formulators to meet these standards with minimal loading, preserving the resin's inherent strength and processing characteristics, which is critical in construction, automotive, and electrical components.
As a reactive monomer, TBPA is an ideal choice for epoxy laminates used in printed wiring boards and for the encapsulation of electronic components. Its covalent integration into the polymer matrix prevents migration, ensuring stable, long-term dielectric properties and flame retardancy, which are essential for the reliability and safety of electronic devices.
Serves as a mission-critical starting material for chemists synthesizing high-performance perylene diimide (PDI) derivatives. The specific electronic properties imparted by the bromine substituents are leveraged to create specialty materials for applications in organic electronics, high-stability industrial pigments, and panchromatic light-harvesting arrays.
Irritant